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Cat. No.: S548111

Strategic Design of Tirbanibulin Derivatives

Tirbanibulin is an FDA-approved microtubule-targeting agent (MTA) with a unique dual mechanism of
action, inhibiting both microtubule polymerization and Src kinase signaling [1] [2] [3]. Initially developed as
a systemic anticancer drug, it was repurposed as a topical treatment for actinic keratosis (AK) on the face or
scalp [1] [4]. Despite its failure to gain approval as a systemic anticancer agent due to insufficient efficacy,

its distinctive pharmacological profile makes it a promising lead compound for derivative development [1]

[5] [4].

Recent research has focused on exploring its structure-activity relationship (SAR) to enhance potency and
develop novel payloads for Antibody-Drug Conjugates (ADCs) [1] [6]. The co-crystal structure of
tirbanibulin bound to the colchicine-binding site of B-tubulin (PDB: 6KNZ) reveals that the key interaction
involves water-mediated hydrogen bonding, with both the nitrogen and oxygen atoms in the pyridinyl
acetamide core acting as hydrogen bonding acceptors with Glu200 [5] [4]. This information is critical for

rational drug design.

The diagram below illustrates the core structural regions of tirbanibulin and the strategic approach to

derivative synthesis.
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Tirbanibulin Derivative Design Strategy

Structure-Activity Relationship (SAR) Analysis

Pyridinyl Acetamide Core
(Critical for potency)

- Dual H-bond acceptors

- Minimal steric tolerance

Eastern Benzylamine (C-ring)
- Tolerates para substitutions
- Fluorination enhances PK

Western Aryl/Morpholine
(Limited exploration)

Linker attachment poin

Objective 1: Objective 2:
Enhance Anticancer Potency Develop ADC Payloads

Outcome:
p-Fluorine benzylamine

derivative shows favorable
in vivo PK profile

Click to download full resolution via product page

Structure-Activity Relationship & Biological Evaluation

A 2023 study provides a detailed exploration of the SAR by synthesizing various derivatives and modifying

two key regions: the central pyridinyl acetamide core and the eastern benzylamine moiety (C-ring) [1] [5]
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SAR of the Core Amide Motif Modifications to the pyridinyl acetamide core demonstrated its critical role

in maintaining potent antiproliferative activity. The following table summarizes the activity of core-modified

analogs evaluated against HeLa cells using the CCK-8 assay [5] [4].

Compound Modification Description HeLa ICso (M) cLogP
Tirbanibulin (8) Parent (unmodified) compound 0.044 £ 0.011 3.3
13 a-methylation of acetamide 0.95+0.35 3.7
14 N-methylation of acetamide >1.0 3.2
17 Inverted amide 0.97 £0.23 3.3
20 Pyrimidine ring replacement 0.37£0.10 2.8
23 Pyridone ring replacement 0.24 £ 0.06 2.6

Source: Data adapted from RSC Adv., 2023, 13, 35583-35591 [5] [4].

Key findings from core modifications include [5] [4]:

¢ Steric Hindrance is Detrimental: Introducing even a small methyl group (compounds 13 and 14)
significantly reduced potency, indicating the binding pocket has limited space around the amide

moiety.

Dual Hydrogen Acceptors are Crucial: The inverted amide analog (17), which has only one

hydrogen bond acceptor, was substantially less potent, confirming that both the nitrogen and oxygen

in the core are required for optimal interaction with tubulin.

Heteroaromatic Ring Tolerance: Replacing the pyridine B-ring with a pyrimidine (20) or pyridone
(23) was more tolerable than amide modifications. While slightly less potent than tirbanibulin, these

changes improved calculated hydrophilicity (lower cLogP), suggesting a path to better solubility.

SAR of the Eastern Benzylamine Moiey (C-ring) Modifications at the para position of the benzylamine

ring were well-tolerated. The most promising derivative incorporated a p-fluorine substituent, which

exhibited favorable in vivo pharmacokinetic (PK) profiles, including enhanced metabolic stability, while

maintaining potent antiproliferative activity [1].
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Synthetic Protocols for Tirbanibulin and Key
Derivatives

The synthesis of tirbanibulin and its analogs follows convergent strategies, primarily relying on amide

coupling and Suzuki cross-coupling reactions [5] [4].

Gram-Scale Synthesis of Tirbanibulin (8) This two-step protocol starts from commercially available 2-

methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (10) [5] [4].

e Step 1: Amide Coupling
o Reaction: Compound 10 is coupled with benzylamine using EDC-HCI and HOBt as coupling
agents, with triethylamine (EtsN) as a base, in dichloromethane (CHzCl2) at room temperature
for 18 hours.
o Product: Intermediate 11 is obtained in a 77% yield.
e Step 2: Suzuki Cross-Coupling
o Reaction: Intermediate 11 undergoes a Suzuki reaction with 4-morpholinopyridin-2-yl
trifluoromethanesulfonate (12). The reaction uses Pd(dppf)Clz-CH2Clz as a catalyst, Cs2COs as
a base, and PPhs as a ligand in a solvent mixture of DMF and HzO. It is heated to 100°C for 2
hours.
o Product: Tirbanibulin (8) is obtained in an 80% yield.

Synthesis of N-Methyl Analog (14) This route involves early introduction of the N-methyl group [5] [4].

e Step 1: Suzuki Cross-Coupling
o Reaction: Commercially available methyl 2-(pyridin-2-yl)acetate (15) is first coupled with
reagent 12 under similar Suzuki conditions (Pd(dppf)Clz-CH2Clz, KF, PPhs, DMF/H20, 100°C, 4
hours) to yield compound 16 in 99% vyield.
e Step 2: Aminolysis
o Reaction: The methyl ester of compound 16 undergoes aminolysis with N-methyl benzylamine,
using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst in 1,4-dioxane at 60°C for 17
hours.
o Product: The N-methyl analog 14 is obtained in a 63% yield.

Synthesis of Pyridone Analog (23) This procedure involves alkylation and cross-coupling [5] [4].

e Step 1: N-Alkylation
o Reaction: Selective N-alkylation of 5-bromo-2-methoxypyridin-1-ium (24) is performed with N-
benzyl-2-bromoacetamide, using K2COs as a base in DMF at 100°C for 3 hours, yielding
intermediate 25 in 85% vyield.
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e Step 2: Suzuki Cross-Coupling
o Reaction: Intermediate 25 is coupled with reagent 12 using Pd(dppf)Cl2-CH2Clz, Cs2COs, and
PPhs in DMF/H20 at 100°C for 20 hours.
o Product: Pyridone analog 23 is obtained in a 47% yield.

Key Experimental Assays & Workflow

The biological evaluation of tirbanibulin derivatives involves a standard workflow to assess potency and

mechanism of action.

Antiproliferative Assay (CCK-8)

e Purpose: To determine the half-maximal inhibitory concentration (ICso) of compounds against cancer
cell lines.
¢ Protocol:

o Cell Culture: HelLa cells (or other relevant lines) are cultured in appropriate media (e.g., DMEM
with 10% FBS).

o Compound Treatment: Cells are seeded in 96-well plates and incubated for 24 hours. Test
compounds are added in a dose-dependent manner (e.g., serial dilutions from 10 uM to 1 nM)
and incubated for 72 hours.

o Viability Measurement: Add 10 pL of CCK-8 solution to each well and incubate for 1-4 hours.
Measure the absorbance at 450 nm using a microplate reader.

o Data Analysis: Calculate cell viability percentages and determine ICso values using non-linear
regression (sigmoidal dose-response curve fitting) [5] [4].

In Vitro Microtubule-Targeting Assays

e Tubulin Polymerization Assay:

o Protocol: Purified tubulin is incubated in the absence (control) or presence of test compounds
(e.g., tirbanibulin, nocodazole, paclitaxel) at 37°C. Polymerization is monitored in real-time by
measuring the increase in absorbance at 340 nm. Tirbanibulin shows a concentration-
dependent inhibition of polymerization, comparable to the known destabilizer nocodazole [3].

¢ Immunofluorescence Staining:

o Protocol: Cells (e.g., CCD-1106 KERTr keratinocytes, PC3 prostate cancer cells) are grown on
coverslips, treated with the compound for a set duration (e.g., 16-24 hours), fixed,
permeabilized, and stained with an anti-a-tubulin antibody and a fluorescent secondary
antibody. The microtubule network is visualized using a fluorescence microscope. Tirbanibulin
treatment causes a visible disruption of the microtubule cytoskeleton [2] [3].
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Conclusion and Future Perspectives

The systematic exploration of tirbanibulin's SAR establishes a strong foundation for developing next-
generation derivatives. The critical role of the pyridinyl acetamide core and the promising tolerance for
modifications on the eastern benzylamine moiety, particularly para-fluorination, provide clear medicinal

chemistry guidance.

Future work should focus on:

o Exploring Western Region: Investigating the western morpholine/aryl ring as a potential site for
linker attachment in ADC development [6].

¢ Optimizing Physicochemical Properties: Utilizing privileged heterocyclic replacements like
pyridone to improve aqueous solubility and metabolic stability [5] [4].

¢ In Vivo Efficacy Studies: Advancing the most promising derivatives, such as the p-fluoro analog,
into comprehensive in vivo cancer models to validate their therapeutic potential and PK advantages

[1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b548111#tirbanibulin-synthesis-derivatives-structure-activity-

relationship]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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